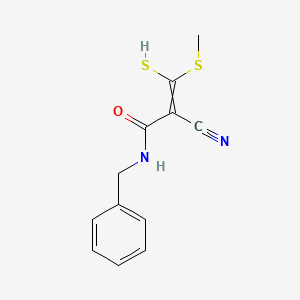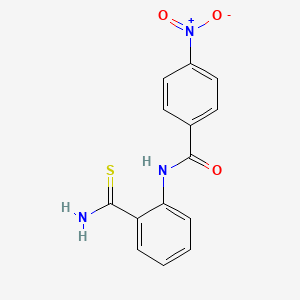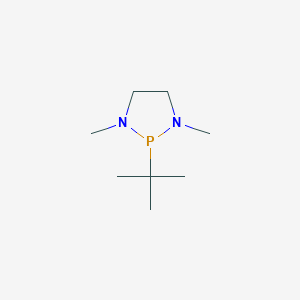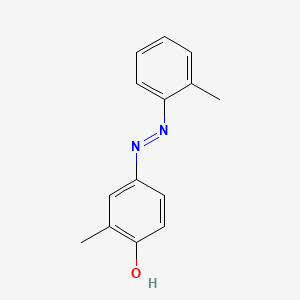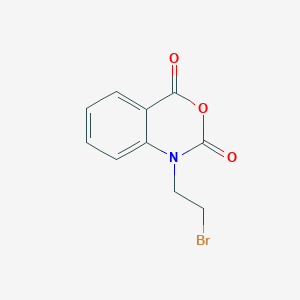
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-bromoethylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and hydroxylated derivatives.
Reduction: Products include primary and secondary amines.
科学研究应用
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione involves its reactivity with nucleophiles. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and biochemical applications . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar in structure but contains a nitro group, making it more reactive in certain substitution reactions.
1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring, offering different electronic properties and reactivity.
Uniqueness
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione is unique due to its benzoxazine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability .
属性
CAS 编号 |
57384-62-0 |
|---|---|
分子式 |
C10H8BrNO3 |
分子量 |
270.08 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-5-6-12-8-4-2-1-3-7(8)9(13)15-10(12)14/h1-4H,5-6H2 |
InChI 键 |
UFZASGIHXSZPAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
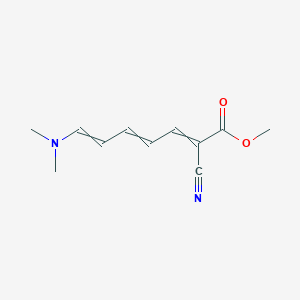
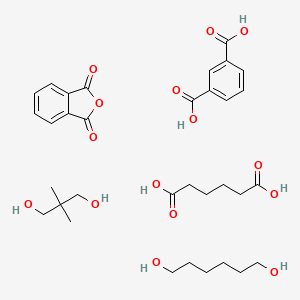

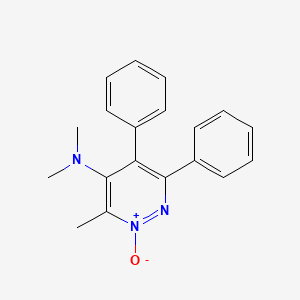
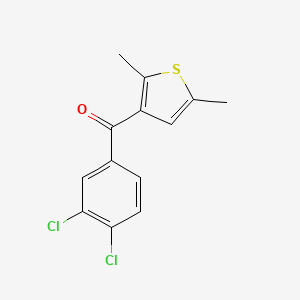

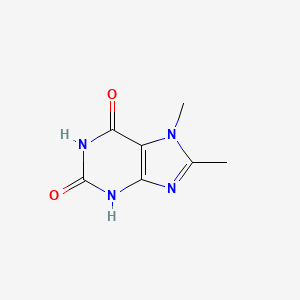
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
